Structural Differentiation: Phenylethylamino Spacer Length vs. Benzylamino and Direct Aryl Analogs
The target compound carries a phenylethylamino substituent (-NH-(CH2)2-Ph) at the thiazole 2-position, featuring a two-carbon spacer. In the most closely related published XO inhibitor series, 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acids, the spacer is one carbon (-NH-CH2-Ph) [1]. This spacer-length difference directly modulates hydrogen-bond geometry with active-site residues; the benzylamino series was explicitly designed to introduce a heteroatom 'expected to favour hydrogen bonding within the active site residues of the enzyme xanthine oxidase,' a design principle that proved validated by IC50 values ranging from 3.6 µM to >60 µM across 16 derivatives [1]. The phenylethylamino analog extends this spacer by one methylene unit, repositioning the phenyl ring and altering the N–H hydrogen-bond vector relative to the benzylamino series [2]. Febuxostat, the clinical reference, lacks any amino linker, featuring a direct aryl–thiazole C–C bond and achieving an IC50 of 30 nM (0.03 µM) [3]. These structural distinctions mean the target compound occupies a unique position in the chemical space between direct aryl-linked inhibitors and one-carbon-spacer benzylamino inhibitors.
| Evidence Dimension | Spacer length between amino nitrogen and phenyl ring (number of methylene units) |
|---|---|
| Target Compound Data | 2-carbon spacer (-NH-CH2-CH2-Ph); rotatable bond count = 5 |
| Comparator Or Baseline | Benzylamino series (-NH-CH2-Ph): 1-carbon spacer; Febuxostat: 0-carbon spacer (direct C–C bond); 2-(2-Phenylethyl)-1,3-thiazole-5-carboxylic acid: 2-carbon spacer but no amino nitrogen (direct C–C linkage, rotatable bonds = 4) |
| Quantified Difference | +1 methylene unit vs. benzylamino series; +1 hydrogen-bond donor (NH) vs. direct-aryl and direct-alkaryl analogs |
| Conditions | Structural comparison based on 2D chemical graphs and computed molecular descriptors (Chem-space, 2026) |
Why This Matters
The spacer-length difference alters hydrogen-bond donor/acceptor geometry and conformational flexibility, which are primary determinants of binding pose in the xanthine oxidase active site (PDB 1N5X), making this compound non-interchangeable with benzylamino or direct-aryl analogs in SAR campaigns.
- [1] Ali MR, Kumar S, Afzal O, Shalmali N, Sharma M, Bawa S. Development of 2-(Substituted Benzylamino)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. Chem Biol Drug Des. 2016;87(4):508-516. doi:10.1111/cbdd.12686. View Source
- [2] Chem-space.com. 4-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid; CSSB00000392076; CAS 196797-64-5. https://chem-space.com/CSSB00000392076-B6BA15 (accessed 2026-05-06). View Source
- [3] BindingDB. Ligand BDBM50320491 (Febuxostat). IC50: 30 nM against xanthine oxidase. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=7149 (accessed 2026-05-06). View Source
